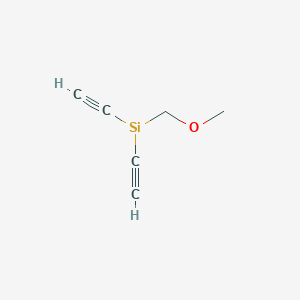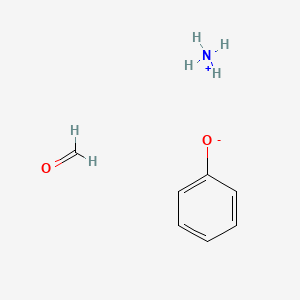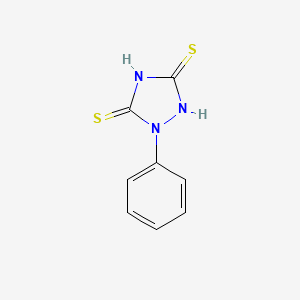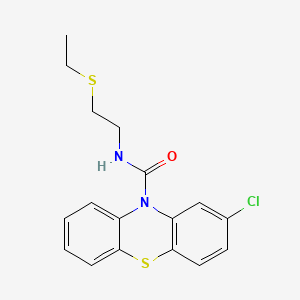
CID 78070542
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78070542” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in both industrial and research settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78070542” involves multiple steps, starting with the selection of appropriate raw materials. The process typically includes:
Step 1: Initial reaction of precursor compounds under controlled temperature and pressure conditions.
Step 2: Purification of the intermediate product through crystallization or distillation.
Step 3: Final reaction to obtain the desired compound, often involving catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for maximum yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78070542” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Compound “CID 78070542” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which compound “CID 78070542” exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Compound A: Shares structural similarities but differs in reactivity and stability.
Compound B: Has similar applications but is less efficient in certain reactions.
Compound C: Used in similar industrial processes but has different environmental impacts.
Uniqueness: Compound “CID 78070542” stands out due to its unique combination of stability, reactivity, and versatility. It offers advantages in specific applications where other compounds may fall short.
Properties
Molecular Formula |
C6H7OSi |
|---|---|
Molecular Weight |
123.20 g/mol |
InChI |
InChI=1S/C6H7OSi/c1-4-8(5-2)6-7-3/h1-2H,6H2,3H3 |
InChI Key |
MWTYISZOPFHPEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC[Si](C#C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)

![4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione](/img/structure/B14643142.png)
![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)

![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)

![4,5,5'-Trimethoxy[1,1'-biphenyl]-2,2'-dicarbaldehyde](/img/structure/B14643163.png)

![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)



